molecular formula C10H9FOS B14385020 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene CAS No. 89818-31-5

6-Fluoro-5-methoxy-3-methyl-1-benzothiophene

Cat. No.: B14385020
CAS No.: 89818-31-5
M. Wt: 196.24 g/mol
InChI Key: AOTAKAFZVJSRPM-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-3-methyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of fluorine, methoxy, and methyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxy-3-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine, methoxy, or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, alkylated, and arylated derivatives.

Scientific Research Applications

6-Fluoro-5-methoxy-3-methyl-1-benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

Uniqueness

6-Fluoro-5-methoxy-3-methyl-1-benzothiophene stands out due to its unique combination of functional groups, which enhances its reactivity and potential for diverse applications. The presence of the methoxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .

Properties

CAS No.

89818-31-5

Molecular Formula

C10H9FOS

Molecular Weight

196.24 g/mol

IUPAC Name

6-fluoro-5-methoxy-3-methyl-1-benzothiophene

InChI

InChI=1S/C10H9FOS/c1-6-5-13-10-4-8(11)9(12-2)3-7(6)10/h3-5H,1-2H3

InChI Key

AOTAKAFZVJSRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=CC(=C(C=C12)OC)F

Origin of Product

United States

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